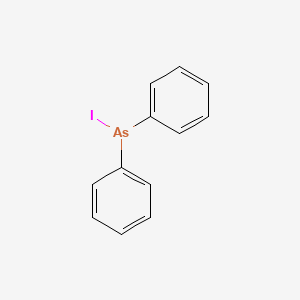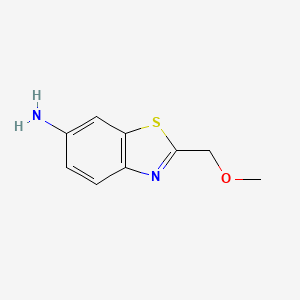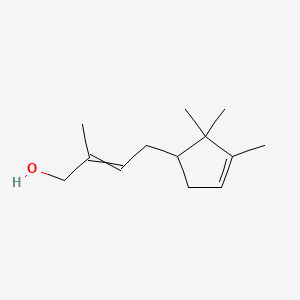
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
概要
説明
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol is a chemical compound with a complex structure that includes a butenol backbone and a cyclopentene ring with multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol can be achieved through several synthetic routes. One common method involves the reaction of α-pinene with acetic acid to form epoxypinane, which is then isomerized to campholenaldehyde. This intermediate undergoes aldol condensation with butanal in the presence of a base catalyst, followed by catalytic hydrogenation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
作用機序
The mechanism of action of 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-: This compound has a similar structure but with an ethyl group instead of a methyl group.
3-Buten-1-ol, 2-methyl-: A simpler compound with a similar but less complex structure.
Uniqueness
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a butenol backbone with a highly substituted cyclopentene ring makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the production of fragrances .
特性
分子式 |
C13H22O |
|---|---|
分子量 |
194.31 g/mol |
IUPAC名 |
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol |
InChI |
InChI=1S/C13H22O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h5-6,12,14H,7-9H2,1-4H3 |
InChIキー |
MTVBNJVZZAQKRV-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(C1(C)C)CC=C(C)CO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
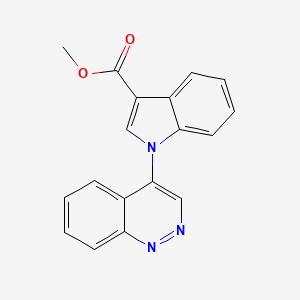
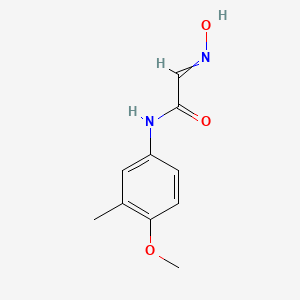
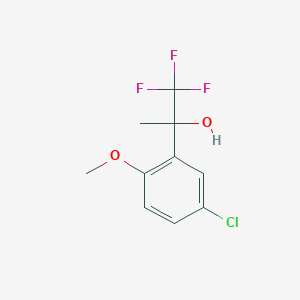
![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo-](/img/structure/B8647747.png)


![3-(2-chloroethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8647764.png)
![1-(3-Chloropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B8647777.png)




